molecular formula C11H10N2O3 B11600517 methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate CAS No. 53700-46-2

methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

Cat. No.: B11600517
CAS No.: 53700-46-2
M. Wt: 218.21 g/mol
InChI Key: JHBSHCXBAZNMSM-TWGQIWQCSA-N
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Description

METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE is a complex organic compound with a unique structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoxaline derivative with methyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(2Z)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE is unique due to its specific quinoxaline ring system, which imparts distinct chemical and biological properties

Properties

CAS No.

53700-46-2

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)/b9-6-

InChI Key

JHBSHCXBAZNMSM-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC2=CC=CC=C2N1

Canonical SMILES

COC(=O)C=C1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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